1,2-Didehydro tranexamic acid

Beschreibung

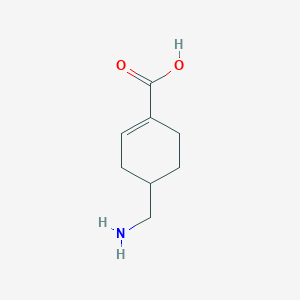

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPZFPYJTSAQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330838-52-3 | |

| Record name | 1,2-Didehydro tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tranexamic Acid and a Proposed Route to its 1,2-Didehydro Analogue

Abstract

This technical guide provides a comprehensive overview of the synthesis of tranexamic acid, a crucial antifibrinolytic agent. In response to a query regarding the synthesis of 1,2-didehydro tranexamic acid, this document first addresses the conspicuous absence of this specific analogue in surveyed literature. A plausible synthetic pathway to this novel compound is proposed, grounded in established principles of organic chemistry. The core of this guide is a detailed exposition of the industrial synthesis of tranexamic acid, with a focus on the catalytic hydrogenation of p-aminomethylbenzoic acid. Methodologies, experimental considerations, and the critical aspect of stereochemical control are discussed in depth to provide a robust resource for researchers and professionals in drug development.

Introduction: The Significance of Tranexamic Acid

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine.[1] It is a vital medication recognized by the World Health Organization on its List of Essential Medicines.[1] Its primary mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown, by reversibly blocking lysine-binding sites on plasminogen. This antifibrinolytic activity makes it indispensable in treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and menorrhagia.[1] Beyond its hemostatic applications, tranexamic acid has gained prominence in dermatology for its efficacy in treating hyperpigmentation disorders such as melasma.[1]

Given its therapeutic importance, the efficient and stereoselective synthesis of tranexamic acid is a subject of significant industrial and academic interest. This guide will delve into the established synthetic routes and propose a pathway to a novel analogue.

The Challenge of this compound: A Proposed Synthetic Strategy

A thorough review of scientific literature reveals a notable lack of reported syntheses for "this compound." This nomenclature suggests a tranexamic acid analogue featuring a double bond between the first and second carbons of the cyclohexane ring, creating an α,β-unsaturated carboxylic acid moiety. While not a known compound, its synthesis presents an interesting academic challenge.

A plausible synthetic approach would involve the dehydrogenation of tranexamic acid itself, or a protected derivative, to introduce the desired double bond. This transformation is not trivial, as it requires regioselective control to form the double bond at the C1-C2 position.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would start from the target molecule and work backward to readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Considerations

-

Protection of Functional Groups: The amino and carboxylic acid groups in tranexamic acid would likely need to be protected to prevent interference with the dehydrogenation reaction. The amine could be protected as an amide (e.g., using acetic anhydride), and the carboxylic acid as an ester (e.g., a methyl or ethyl ester).

-

Dehydrogenation: The introduction of the α,β-unsaturation is the critical step. Several methods for the dehydrogenation of carboxylic acids and their derivatives have been reported. A palladium-catalyzed dehydrogenation of esters is a promising approach.[2] This would involve the formation of a zinc enolate followed by reaction with an oxidant and a palladium catalyst.[2] Another possibility is the use of transition metal catalysis to facilitate C-H activation.

-

Challenges and Side Reactions:

-

Regioselectivity: Achieving dehydrogenation specifically at the C1-C2 position without affecting other C-H bonds on the cyclohexane ring is a significant challenge. The formation of other regioisomers of the unsaturated acid is a likely side reaction.

-

Stereochemistry: The stereochemistry of the aminomethyl group at C4 relative to the carboxylic acid group must be maintained as trans. The reaction conditions for dehydrogenation should be carefully chosen to avoid epimerization.

-

Aromatization: Harsh dehydrogenation conditions could lead to the aromatization of the cyclohexane ring, reforming the p-aminomethylbenzoic acid derivative.

-

-

Deprotection: Following the successful introduction of the double bond, the protecting groups would be removed to yield the final this compound.

Due to the lack of established protocols, the synthesis of this compound would require significant research and development to optimize reaction conditions and overcome the inherent challenges.

The Established Synthesis of Tranexamic Acid

The most common and industrially viable route to tranexamic acid starts from p-aminomethylbenzoic acid.[3][4] This method involves the catalytic hydrogenation of the aromatic ring to a cyclohexane ring, followed by isomerization to obtain the desired trans isomer.

Synthetic Workflow

The overall workflow for the synthesis of tranexamic acid from p-aminomethylbenzoic acid can be summarized as follows:

Caption: Workflow for the synthesis of tranexamic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid

This protocol is a representative example based on published methods.[3][4][5]

Materials:

-

p-Aminomethylbenzoic acid

-

Deionized water

-

Sulfuric acid (optional, as a solubility promoter)[4]

-

Sodium hydroxide or potassium hydroxide (for alkaline conditions)[3]

-

Catalyst: Raney nickel, Ruthenium on carbon (Ru/C), or Platinum-based catalyst (e.g., Pt-M/C where M = Ru, La, Ce, Co, Ni)[3][4]

-

Hydrogen gas

-

p-Toluenesulfonic acid (for purification)[3]

-

Anion-exchange resin (for purification)[3]

Procedure:

-

Catalyst Preparation (if applicable): For bimetallic catalysts like Pt-M/C, the catalyst is typically prepared by co-impregnating a carbon support with solutions of the metal precursors, followed by reduction.[4]

-

Hydrogenation Reaction:

-

The hydrogenation is carried out in a high-pressure autoclave.

-

p-Aminomethylbenzoic acid is dissolved in a suitable solvent, typically water. The solubility can be enhanced by the addition of an acid (like sulfuric acid) or a base (like sodium hydroxide).[3][4]

-

The catalyst is added to the solution. The choice of catalyst and reaction conditions (pH, temperature, pressure) significantly influences the reaction rate and the cis/trans isomer ratio of the product.

-

The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred. The progress of the reaction is monitored by the uptake of hydrogen.

-

-

Isomerization:

-

The hydrogenation of p-aminomethylbenzoic acid typically yields a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid.

-

To obtain the desired trans isomer (tranexamic acid), the cis isomer is converted to the more thermodynamically stable trans isomer. This is achieved by heating the mixture under pressure in the presence of a base, such as sodium hydroxide or barium hydroxide.[1]

-

-

Purification:

-

After the isomerization step, the catalyst is removed by filtration.

-

The reaction mixture is then neutralized.

-

Further purification can be achieved by forming a salt with p-toluenesulfonic acid, which can be selectively crystallized.[3]

-

The purified salt is then passed through an anion-exchange resin to liberate the free tranexamic acid.[3]

-

The final product is obtained by crystallization from a suitable solvent system (e.g., water/ethanol).

-

Key Reaction Parameters

The efficiency and stereoselectivity of the tranexamic acid synthesis are highly dependent on the reaction parameters.

| Parameter | Typical Range | Rationale and Impact |

| Catalyst | Raney Ni, Ru/C, Pt-M/C | The choice of catalyst affects the reaction rate, temperature, and pressure requirements. Platinum-based catalysts can be highly active but also more expensive.[3][4] |

| Temperature | 30-210 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature depends on the catalyst used.[3][4] |

| Pressure | 0.3-3.0 MPa | Higher hydrogen pressure drives the hydrogenation reaction forward. The required pressure is dependent on the catalyst's activity.[3][4] |

| pH | Acidic or Alkaline | The pH of the reaction medium can influence the solubility of the starting material and the activity of the catalyst. Some protocols favor alkaline conditions for both hydrogenation and isomerization.[3] |

| Isomerization Temp. | 190-210 °C | High temperatures are required to drive the equilibrium from the cis to the more stable trans isomer.[3] |

Conclusion

While the synthesis of this compound remains a novel area for exploration, a plausible synthetic route can be envisioned based on modern organic chemistry principles. The successful synthesis would hinge on achieving regioselective dehydrogenation while maintaining the crucial trans stereochemistry.

In contrast, the synthesis of tranexamic acid is a well-established industrial process. The catalytic hydrogenation of p-aminomethylbenzoic acid, followed by stereochemical isomerization, provides a reliable and scalable method for producing this essential medication. A thorough understanding of the reaction parameters and their impact on yield and purity is paramount for any professional in the field of drug development and manufacturing. This guide has provided a detailed overview of these critical aspects to serve as a valuable technical resource.

References

- Pal, T., Ghosh, P., Islam, M., Guin, S., Maji, S., Dutta, S., Das, J., Ge, H., & Maiti, D. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. Nature Communications, 15(1).

- ResearchGate. (n.d.). Dehydrogenation of cyclohexene-carboxylic acids and its anhydrides with...

- Google Patents. (n.d.). CN108752226A - The preparation method of tranexamic acid.

- Google Patents. (n.d.). CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

- Google Patents. (n.d.). CN102276490B - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.

- Google Patents. (n.d.). CN108689870B - Preparation method of tranexamic acid.

- Google Patents. (n.d.). CN107954887A - A kind of method for preparing tranexamic acid.

- Reineke, W., & Knackmuss, H. J. (1978). Chemical Structure and Biodegradability of Halogenated Aromatic Compounds. Substituent Effects on Dehydrogenation of 3,5-cyclohexadiene-1,2-diol-1-carboxylic Acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 542(3), 424-429.

- Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6).

- LookChem. (n.d.). An improved and practical synthesis of tranexamic acid.

- ResearchGate. (n.d.). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.

- Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 54(19), 1665-1678.

- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.

- Typology. (2023). How is tranexamic acid synthesised?

- Zhang, R., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Journal of Biotechnology, 214, 131-137.

- Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation.

- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.

- PubMed Central. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation.

- ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid.

- Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid.

- PubMed. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions.

Sources

- 1. uk.typology.com [uk.typology.com]

- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 3. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]

- 4. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 5. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1,2-Didehydro Tranexamic Acid

Introduction: Unveiling a Key Impurity

1,2-Didehydro tranexamic acid, systematically known as (RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid, is a significant process-related impurity and potential degradant of the antifibrinolytic drug, tranexamic acid.[1] In the pharmaceutical landscape, the characterization of such impurities is not merely a regulatory formality but a scientific necessity to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive exploration of the chemical properties of this compound, offering insights into its synthesis, structure, stability, and reactivity, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a racemic mixture with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[1] The presence of a double bond within the cyclohexene ring distinguishes it from its parent compound, tranexamic acid, and introduces a planar, sp²-hybridized center that influences its overall conformation and chemical behavior.

| Property | Data | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| CAS Number | 330838-52-3 | [1] |

| Systematic Name | (RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid | [1] |

| Synonyms | Tranexamic Acid Impurity C, Tranexamic Acid Related Compound C | [1][2] |

| Stereochemistry | Racemic | [1] |

Synthesis and Formation

The synthesis of this compound is of interest primarily for its use as a reference standard in impurity profiling of tranexamic acid. A patented synthetic route outlines a method starting from tranexamic acid itself.[3] This process involves a series of chemical transformations designed to introduce the double bond into the cyclohexane ring.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Conceptual Outline

Based on the patented method, a generalized experimental protocol can be conceptualized as follows:

-

Amine Protection: Tranexamic acid is reacted with a protecting group, such as phthalic anhydride, to prevent the amino group from participating in subsequent reactions.[3]

-

Carboxylic Acid Activation: The carboxylic acid moiety is activated, for instance, by conversion to an acyl chloride using thionyl chloride.[3]

-

Substitution: A substitution reaction is carried out, which is a precursor to the elimination step.

-

Esterification: The carboxylic acid is esterified to prevent its interference in the subsequent elimination reaction.

-

Dehydrohalogenation: An elimination reaction, such as dehydrohalogenation, is performed to introduce the double bond into the cyclohexene ring.[3]

-

Hydrolysis: The protecting groups on the amine and carboxylic acid are removed via hydrolysis to yield this compound.[3]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers of analytical standards, the expected key features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most significant difference in the proton NMR spectrum compared to tranexamic acid would be the appearance of a signal in the olefinic region (typically 5-6 ppm) corresponding to the vinyl proton on the C2 carbon. The signals for the protons on the cyclohexene ring would also exhibit different chemical shifts and coupling patterns due to the altered geometry.

-

¹³C NMR: The carbon NMR spectrum would show two signals in the sp² region (typically 120-140 ppm) for the C1 and C2 carbons of the double bond. The chemical shifts of the other carbon atoms in the ring would also be affected by the presence of the double bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A key differentiating feature from tranexamic acid would be the presence of a C=C stretching vibration, typically in the region of 1640-1680 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amine) | 3200-3500 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| C=C stretch (alkene) | 1640-1680 |

| N-H bend (amine) | 1550-1650 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 156.1. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the aminomethyl group.

Chemical Reactivity and Stability

The presence of the double bond in the cyclohexene ring makes this compound chemically more reactive and likely less stable than tranexamic acid.

Reactivity of the Cyclohexene Moiety

The double bond is susceptible to a variety of electrophilic addition reactions.[4][5]

Caption: Potential reactions of this compound.

-

Hydrogenation: Catalytic hydrogenation of the double bond would yield tranexamic acid.

-

Halogenation: Reaction with halogens like bromine would result in the addition across the double bond to form a dihalo-derivative.

-

Oxidation: The double bond can be oxidized by reagents such as peroxyacids to form an epoxide or cleaved under stronger oxidizing conditions.[5]

Stability Profile and Degradation

Forced degradation studies on tranexamic acid have shown it to be a very stable molecule under normal conditions, with some degradation observed under photolytic conditions.[6][7] In contrast, this compound is expected to be more susceptible to degradation, particularly through oxidation of the double bond. The stability of this impurity in solid form and in solution would need to be carefully evaluated as part of any drug development program.

Analytical Methodologies

The detection and quantification of this compound as an impurity in tranexamic acid is typically performed using high-performance liquid chromatography (HPLC). Pharmacopoeial methods, such as those outlined in the USP and EP, provide a starting point for the development of validated analytical procedures.[8][9]

HPLC Method Parameters (Illustrative)

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents may be used. |

| Detection | UV at a low wavelength (e.g., 220 nm)[10] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a critical impurity to monitor in the production and formulation of tranexamic acid. Its chemical properties, particularly its reactivity and stability, are dictated by the presence of the double bond in the cyclohexene ring. A thorough understanding of its synthesis, characterization, and analytical detection is essential for ensuring the quality and safety of tranexamic acid-containing pharmaceutical products. Further research into its specific physicochemical properties and degradation pathways will continue to be of high value to the pharmaceutical industry.

References

- center for drug evaluation and - accessdata.fda.gov. (2009). Environmental Assessment for Tranexamic Acid.

- Fiveable. (n.d.). Cyclohexene Derivative Definition - Organic Chemistry Key Term.

- Wadkar, H. S., Narwade, S. P., & Nilwani, K. S. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.

- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).

- Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications.

- Wikipedia. (2024, November 23). Cyclohexene.

- Wadkar, H. S., Narwade, S. P., & Nilwani, K. S. (2025). Forced degradation study indicating HPTLC method development and validation of Tranexamic Acid in bulk and tablet dosage form by using a quality by design approach. International Journal of Innovative Research in Technology, 11(12), 4302-4315.

- Thermo Fisher Scientific. (2015, October 21). USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.

- Thermo Fisher Scientific. (2015, October 20). EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.

- ResearchGate. (n.d.). Table 6 .

- Google Patents. (n.d.). CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity.

- PubMed. (n.d.). Analytical methods for quantification of tranexamic acid in biological fluids: A review.

- Chinese Pharmaceutical Journal. (2010). Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. Chinese Pharmaceutical Journal, 45(2), 135-139.

- SynZeal. (n.d.). Tranexamic Acid EP Impurity C (HCl salt).

- National Center for Biotechnology Inform

- Journal of Young Pharmacists. (2022). Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists, 14(4).

- Prehospital Emergency Care. (2013). Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c. Prehospital Emergency Care, 17(3), 394-400.

- PubMed. (2013).

- ResearchGate. (n.d.).

- National Center for Biotechnology Inform

- Journal of Orthopaedic Research. (2022). Stability Analysis of Tranexamic Acid in the Presence of Various Antiseptic Solutions. Journal of Orthopaedic Research.

- Simson Pharma Limited. (n.d.). Tranexamic Acid EP Impurity C.

- YouTube. (2019, July 26). Why is Benzene LESS REACTIVE THAN Cyclohexene?.

- SynThink Research Chemicals. (n.d.). Tranexamic Acid EP Impurity C.

- WHO. (2017). TRANEXAMIC ACID.

- Mayo Clinic. (n.d.). Stability of tranexamic acid in 0.9% sodium chloride, stored in type 1 glass vials and ethylene/propylene copolymer plastic containers.

- Pharmaffiliates. (n.d.). Tranexamic Acid-impurities.

- National Center for Biotechnology Information. (n.d.). Tranexamic acid-d2. PubChem.

- ResearchGate. (n.d.). ¹ H‐NMR spectra for TXA and Zr(IV) complex.

- ChemicalBook. (n.d.). Tranexamic Acid(1197-18-8) IR Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014447).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0014447).

- precisionFDA. (n.d.). This compound.

- ResearchGate. (n.d.). Physicochemical properties of tranexamic acid (TA)

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0136933).

- MDPI. (2021). Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. Molecules, 26(22), 7007.

- ChemicalBook. (n.d.). Tranexamic Acid.

- ChemicalBook. (n.d.). Tranexamic acid(701-54-2) MS spectrum.

- ResearchGate. (n.d.). (A) FTIR spectra of (a) Tr-AuNps and (b) pure tranexamic acid; (B) XRD...

- Cheméo. (n.d.). Chemical Properties of Tranexamic Acid (CAS 1197-18-8).

- mzCloud. (2015, January 26). Tranexamic acid.

- Spectrum Chemical. (n.d.). Tranexamic-Acid-USP.

- IS NIR Spectra. (n.d.). Pharma, Drugs (1340 spectra).

Sources

- 1. GSRS [precision.fda.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN106631849B - The synthetic method of tranexamic acid cyclenes hydrocarbon impurity and the application of tranexamic acid cyclenes hydrocarbon impurity - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ejbps.com [ejbps.com]

- 8. appslab.thermofisher.com [appslab.thermofisher.com]

- 9. EP 8.0 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 10. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC [journal11.magtechjournal.com]

A Technical Guide to the Characterization of Unsaturated Impurities in Tranexamic Acid: A Hypothetical Case Study of 1,2-Didehydro Tranexamic Acid

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and quantification of potential unsaturated impurities in tranexamic acid, using the hypothetical molecule "1,2-didehydro tranexamic acid" as a case study. While not a commonly reported impurity in pharmacopeial standards, the potential for such process-related or degradation impurities exists. This document offers field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of tranexamic acid. We will explore logical formation pathways, propose robust analytical workflows, and detail the necessary steps for method validation, ensuring scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling for Tranexamic Acid

Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to prevent or treat excessive blood loss.[1][2][3] Its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and formulation. Pharmaceutical impurities are substances that are not the active pharmaceutical ingredient (API) or excipients and can arise from the manufacturing process, degradation of the API, or contamination.[1]

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on known and unknown impurities.[4][5] Commonly listed impurities for tranexamic acid include Tranexamic Acid Related Compound A (a dimer), Related Compound B (the cis-isomer), and others that may arise from specific synthesis routes.[6][7][8][9]

This guide will focus on a hypothetical unsaturated impurity, which we will term This compound . The presence of a double bond introduces new analytical challenges and potential toxicological considerations. Understanding how to detect and control such an impurity is essential for ensuring the overall quality and safety of tranexamic acid products.

Chemical Profile and Potential Formation of this compound

Proposed Structure

Based on its nomenclature, this compound would possess a double bond between carbons 1 and 2 of the cyclohexane ring, adjacent to the carboxylic acid group.

Caption: Proposed structures of Tranexamic Acid and the hypothetical this compound impurity.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Tranexamic Acid Impurities | SynZeal [synzeal.com]

- 3. ghsupplychain.org [ghsupplychain.org]

- 4. drugfuture.com [drugfuture.com]

- 5. drugfuture.com [drugfuture.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Tranexamic Acid EP Impurity B | 1197-17-7 | SynZeal [synzeal.com]

- 8. Tranexamic Acid EP Impurity A | 93940-19-3 | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide on the Plausible Mechanisms of Formation for 1,2-Didehydro Tranexamic Acid

Foreword: Charting Unexplored Territory in Tranexamic Acid Chemistry

Tranexamic acid, a synthetic analog of the amino acid lysine, is a cornerstone of antifibrinolytic therapy, pivotal in managing and preventing hemorrhage across a spectrum of clinical scenarios.[1][2][3] Its efficacy in stabilizing fibrin clots is well-documented, making it an essential medicine worldwide.[1][4] However, like any pharmaceutical agent, its purity and stability are of paramount concern, necessitating a thorough understanding of potential impurities and degradation products that may arise during synthesis, storage, or metabolism.[5][6]

This technical guide ventures into the theoretical landscape of a potential, yet sparsely documented, derivative: 1,2-Didehydro tranexamic acid . While not a commonly listed impurity, its formation is mechanistically plausible through established chemical transformations. This document will serve as a guide for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of the potential mechanisms of its formation. We will delve into the principles of catalytic dehydrogenation and oxidative degradation, drawing parallels from related chemical systems to construct a robust theoretical framework. Furthermore, we will propose a comprehensive experimental workflow for the potential synthesis, detection, and characterization of this elusive compound.

Part 1: The Genesis of Unsaturation: Plausible Formation Pathways

The introduction of a double bond into the cyclohexane ring of tranexamic acid at the 1 and 2 positions would yield this compound. This transformation, a dehydrogenation reaction, can be envisioned to occur primarily through two mechanistically distinct pathways: catalytic dehydrogenation and oxidative degradation.

Catalytic Dehydrogenation: A Controlled Introduction of Unsaturation

Catalytic dehydrogenation is a powerful synthetic tool for the formation of unsaturated compounds from saturated precursors, often with the liberation of molecular hydrogen.[7] This methodology is widely employed in industrial chemistry and has seen significant advancements, including reactions under mild conditions.[7] The application of this principle to tranexamic acid presents a compelling hypothesis for the controlled synthesis or inadvertent formation of its didehydro derivative.

Mechanistic Insights:

The dehydrogenation of cyclic alkanes, particularly those bearing functional groups, can be achieved using various transition metal catalysts, with palladium and ruthenium being notable examples. The mechanism is thought to proceed via the formation of a metal-enolate intermediate followed by β-hydride elimination.

A plausible catalytic cycle for the formation of this compound, drawing inspiration from palladium-catalyzed dehydrogenation of cyclic ketones, is proposed as follows:

-

Coordination: The catalytic cycle would likely initiate with the coordination of the palladium(II) catalyst to the tranexamic acid molecule.

-

Enolate Formation: Subsequent abstraction of a proton from the α-carbon (C2) to the carboxyl group would lead to the formation of a palladium(II)-enolate intermediate.

-

β-Hydride Elimination: This is the key step where a hydrogen atom from the adjacent carbon (C1) is eliminated as a hydride and transferred to the palladium center, forming a palladium(II)-hydride species and releasing the this compound product.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated through the oxidative removal of the hydride, often with an oxidant like molecular oxygen, which is then reduced to water.

Causality in Experimental Design:

-

Choice of Catalyst: Palladium-based catalysts, such as Pd(TFA)₂ with a DMSO ligand, have shown high efficacy in the aerobic dehydrogenation of cyclic ketones to their corresponding enones.[8] The choice of a similar catalytic system would be a logical starting point for the targeted synthesis of this compound.

-

Solvent System: Acetic acid has been successfully employed as a solvent in such reactions, providing a suitable medium for the catalytic cycle.[8]

-

Oxidant: The use of molecular oxygen as the terminal oxidant offers a green and atom-economical approach, a significant advantage in modern synthetic chemistry.[8]

Visualizing the Catalytic Cycle:

Caption: Proposed catalytic cycle for the palladium-catalyzed dehydrogenation of tranexamic acid.

Oxidative Degradation: A Pathway Under Stress

While tranexamic acid is known to be a stable molecule under normal storage conditions, the formation of degradation products can occur under environmental stress such as heat, light, or exposure to oxidizing agents.[5][9][10] Forced degradation studies are a key component of pharmaceutical development to identify potential impurities that may form over the product's shelf-life. Although some studies have reported no detectable degradation of tranexamic acid under certain forced conditions, the formation of a didehydro species via an oxidative pathway remains a theoretical possibility under specific, and perhaps more vigorous, oxidative stress.[11]

Mechanistic Considerations:

The formation of this compound through oxidative degradation would likely involve the generation of radical intermediates. A hypothetical pathway could be:

-

Initiation: An oxidizing agent (e.g., a hydroxyl radical) abstracts a hydrogen atom from the cyclohexane ring of tranexamic acid, forming a carbon-centered radical.

-

Propagation: This radical can then react with another oxidizing agent to form a carbocation, or it can undergo further reactions. A second hydrogen abstraction from the adjacent carbon would lead to the formation of the double bond.

-

Termination: The reaction is terminated when radicals combine.

The specific conditions that might favor such a pathway would need to be investigated through carefully designed forced degradation studies.

Part 2: A Practical Guide to Investigation: Experimental Workflow

Given the theoretical nature of this compound, a robust experimental plan is necessary to attempt its synthesis and/or confirm its presence as a degradation product. The following section outlines a comprehensive, self-validating workflow for this purpose.

Proposed Protocol for Synthesis via Catalytic Dehydrogenation

This protocol is adapted from established methods for the dehydrogenation of cyclic ketones.[8]

Materials:

-

Tranexamic acid

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

Dimethyl sulfoxide (DMSO)

-

Acetic acid

-

Oxygen (balloon or continuous flow)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tranexamic acid (1 equivalent) in acetic acid.

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving Pd(TFA)₂ (e.g., 5 mol%) and DMSO (e.g., 10 mol%) in a small amount of acetic acid.

-

Reaction Initiation: Add the catalyst solution to the reaction flask.

-

Oxygen Atmosphere: Evacuate and backfill the flask with oxygen (from a balloon or a gentle stream).

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Proposed Protocol for Forced Degradation Study

Objective: To investigate the potential formation of this compound under various stress conditions.

Stress Conditions to be Investigated:

-

Oxidative Stress:

-

Solution of tranexamic acid in water or a suitable buffer.

-

Addition of an oxidizing agent (e.g., hydrogen peroxide, AIBN with an oxygen atmosphere).

-

Incubation at a controlled temperature (e.g., 50 °C) for a defined period.

-

-

Thermal Stress with Catalyst:

-

A solid mixture of tranexamic acid and a catalytic amount of a transition metal salt (e.g., a palladium or copper salt).

-

Heating the mixture in an oven at an elevated temperature (e.g., 100 °C) for a defined period.

-

-

Photochemical Stress:

-

A solution of tranexamic acid exposed to UV light in the presence of a photosensitizer.

-

Analytical Workflow for Detection and Characterization:

Visualizing the Analytical Workflow:

Caption: A comprehensive analytical workflow for the detection and characterization of this compound.

Part 3: Data Presentation and Expected Outcomes

The successful identification of this compound would rely on a combination of chromatographic and spectroscopic data. The following table summarizes the expected analytical characteristics of the target compound in comparison to tranexamic acid.

| Analyte | Expected Retention Time (RP-HPLC) | Expected [M+H]⁺ (m/z) | Key Expected ¹H NMR Signals |

| Tranexamic Acid | Baseline | 158.11 | Aliphatic protons on the cyclohexane ring |

| This compound | Potentially shorter than tranexamic acid | 156.09 | Olefinic protons (vinyl protons) |

Conclusion

While this compound is not a widely recognized derivative, its formation is mechanistically plausible through catalytic dehydrogenation or oxidative degradation. This technical guide has provided a comprehensive theoretical framework for these formation pathways, drawing upon established principles in organic chemistry. The detailed experimental protocols and analytical workflows presented herein offer a practical roadmap for researchers to investigate the synthesis, detection, and characterization of this novel compound. A deeper understanding of the potential impurities and degradation products of tranexamic acid is crucial for ensuring its quality, safety, and efficacy as a vital pharmaceutical agent. The exploration of such theoretical molecules not only enhances our fundamental chemical knowledge but also strengthens the foundation of pharmaceutical science.

References

- Vertex AI Search. (2025, April 8). Metabolic Pathways of Tranexamic Acid Factory Directly Supply Top Quality.

- Green Chemistry (RSC Publishing).

- Veeprho.

- Pharmaffili

- Alfa Omega Pharma. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance.

- MDPI. (2023, September 25). Photooxidative Dehydrogenation of Chiral Ir (III) Amino Acid Complexes Based on Λ-Ir(ppy)2(MeCN)2.

- DTIC. (2013, June 1).

- TRANEXAMIC ACID.

- accessdata.fda.gov. (2009, March 27).

- SynZeal. Tranexamic Acid EP Impurity A | 93940-19-3.

- Typology. (2023, August 22). How is tranexamic acid synthesised?

- ResearchGate. (2025, August 10).

- One-Flow Synthesis of Tranexamic Acid. (2020, October 22).

- Google Patents. WO2021111475A1 - Process for preparing tranexamic acid.

- PubMed. (2013, July 24).

- Organic Chemistry Portal.

- ACS Publications. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control | JACS Au.

- Thermo Scientific AppsLab Library of Analytical Applications. (2015, October 21). USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column.

- Chemistry World. (2018, August 7). Round-the-ring catalysis makes cyclic peptides chiral | Research.

- Google Patents. JP3763598B2 - Method for producing tranexamic acid.

- Patsnap Synapse. (2024, July 17).

- Dr.Oracle. (2025, February 17). What is the mechanism of action of Tranexamic Acid (TXA)?

- ResearchGate. Mechanism of action of tranexamic acid. Tranexamic acid is a synthetic...

- NIH.

Sources

- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uk.typology.com [uk.typology.com]

- 5. veeprho.com [veeprho.com]

- 6. Tranexamic Acid Impurities | 1197-18-8 Certified Reference Substance [alfaomegapharma.com]

- 7. Room temperature catalytic dehydrogenation of cyclic amines with the liberation of H2 using water as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ghsupplychain.org [ghsupplychain.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Antifibrinolytic Activity of Tranexamic Acid and its Derivatives: A Technical Guide

Introduction: Beyond Hemostasis, A Molecular Perspective

In the intricate cascade of hemostasis, the dissolution of fibrin clots, or fibrinolysis, is a critical counter-regulatory process. While essential for restoring blood flow after vascular injury, unchecked fibrinolysis can lead to life-threatening hemorrhage. For decades, synthetic lysine analogs have been the cornerstone of antifibrinolytic therapy, with tranexamic acid (TXA) being a widely used and researched agent.[1] This technical guide provides an in-depth exploration of the in vitro activity of tranexamic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals in the field of hemostasis. We will delve into the molecular mechanisms, established and novel assay methodologies, and the structure-activity relationships that govern the efficacy of these compounds.

The primary mechanism of action for tranexamic acid lies in its ability to competitively inhibit the activation of plasminogen to plasmin, the key enzyme responsible for fibrin degradation.[2][3] By binding to the lysine-binding sites on plasminogen, TXA effectively prevents plasminogen from interacting with fibrin, thereby stabilizing the clot.[2][3] This guide will not only dissect this well-established mechanism but also explore the nuances of its in vitro assessment and the ongoing quest for novel derivatives with enhanced potency and specificity.

The Fibrinolytic Pathway: A Target for Intervention

To appreciate the in vitro activity of tranexamic acid and its derivatives, a foundational understanding of the fibrinolytic pathway is paramount. The conversion of the zymogen plasminogen to the active serine protease plasmin is the central event. This activation is primarily mediated by two key physiological activators: tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA).

Core Mechanism of Action: Competitive Inhibition of Plasminogen Activation

Tranexamic acid, a synthetic analog of the amino acid lysine, exerts its antifibrinolytic effect by reversibly binding to the lysine-binding sites on plasminogen.[1] This binding prevents the attachment of plasminogen to the fibrin clot, a crucial step for its efficient activation by t-PA.[3] While TXA is a potent inhibitor of plasminogen activation, it has also been shown to directly inhibit plasmin at higher concentrations, although this is not considered its primary therapeutic mechanism.[4]

Recent research has also revealed a more complex interaction, where tranexamic acid can paradoxically enhance plasmin generation in certain contexts, even while it effectively inhibits overall fibrinolysis.[5] This highlights the importance of comprehensive in vitro characterization to fully understand the activity of novel antifibrinolytic agents.

In Vitro Methodologies for Assessing Antifibrinolytic Activity

A robust and multifaceted in vitro testing strategy is essential to accurately characterize the antifibrinolytic potential of tranexamic acid and its derivatives. The following are key experimental workflows employed in this field.

Clot Lysis Assays: A Phenotypic Endpoint

Clot lysis assays provide a holistic view of a compound's ability to inhibit the entire process of fibrin degradation. These assays are typically performed in human plasma, providing a more physiologically relevant environment.

Experimental Protocol: Plasma Clot Lysis Assay

-

Clot Formation:

-

Initiation of Fibrinolysis:

-

Prepare a solution of t-PA and the test compound (e.g., tranexamic acid or a derivative) in Tris-HCl buffer.

-

Add 20 µL of this solution to the pre-formed plasma clots. A typical final concentration of t-PA is 10.0 µg/mL.[6]

-

-

Monitoring Clot Lysis:

-

Monitor the change in optical density (OD) over time at a specific wavelength (e.g., 405 nm) using a microplate reader. A decrease in OD indicates clot lysis.

-

Alternatively, for whole blood clot lysis assays, the remaining clot size can be visually assessed and quantified.[7]

-

-

Data Analysis:

-

Calculate the percentage of clot lysis relative to a control (clot with t-PA but no inhibitor).

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of fibrinolytic activity.[6]

-

Plasminogen Activation Assays: A Mechanistic Insight

To specifically investigate the effect of a compound on the conversion of plasminogen to plasmin, a plasminogen activation assay is employed. This assay isolates a key step in the fibrinolytic cascade.

Experimental Protocol: Chromogenic Plasminogen Activation Assay

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing human plasminogen and a plasmin-specific chromogenic substrate.[7]

-

-

Initiation of Activation:

-

Add a solution of t-PA and the test compound to the reaction mixture.[7]

-

-

Measurement of Plasmin Activity:

-

Incubate the plate at 37°C.

-

Measure the change in absorbance at 405 nm over time. The rate of color development is directly proportional to the rate of plasminogen activation.

-

-

Data Analysis:

-

Compare the rate of plasminogen activation in the presence of the test compound to a control without the inhibitor.

-

Determine the concentration of the compound that enhances t-PA's activity by 50% (EC₅₀) in the absence of fibrin.[7]

-

Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM): A Whole Blood Approach

TEG and ROTEM are viscoelastic methods that provide a comprehensive assessment of coagulation and fibrinolysis in whole blood.[8] These techniques measure the viscoelastic properties of the developing clot and its subsequent lysis, offering a more complete picture of hemostasis.

Experimental Protocol: Thromboelastography Analysis

-

Sample Preparation:

-

Obtain whole blood samples.

-

Spike the samples with varying concentrations of a fibrinolytic activator (e.g., t-PA) and the test compound.[8]

-

-

TEG/ROTEM Analysis:

-

Perform the analysis according to the instrument manufacturer's instructions.

-

Key parameters to monitor for fibrinolysis include:

-

Lysis at 30 minutes (LY30): The percentage of clot lysis 30 minutes after the maximum clot firmness is achieved.

-

Maximum Lysis (ML): The maximum percentage of clot lysis observed.

-

-

-

Data Analysis:

-

Evaluate the dose-dependent effect of the test compound on the fibrinolysis parameters.

-

Determine the concentration required to achieve a certain level of fibrinolysis inhibition.

-

Quantitative Comparison of Antifibrinolytic Activity

The following table summarizes the reported in vitro antifibrinolytic activity of tranexamic acid and a novel class of 1,2,3-triazole derivatives.

| Compound | Assay Type | Key Finding | Reference |

| Tranexamic Acid (TXA) | Plasma Clot Lysis | IC₅₀ value determined for inhibition of fibrinolysis.[6] | [6] |

| Whole Blood Clot Lysis | Effective at preventing clot lysis at 60 µM.[7] | [7] | |

| uPA Inhibition | Inhibits uPA activity with an IC₅₀ of 2.70 ± 0.11 mM.[9] | [9] | |

| 1,2,3-Triazole Derivative (Compound 1) | Plasma Clot Lysis | IC₅₀ less than half that of TXA, indicating higher potency.[6] | [6] |

| Whole Blood Clot Lysis | Capable of preventing clot lysis at 10 µM.[7] | [7] | |

| 1,2,3-Triazole Derivative (Compound 5) | Plasma Clot Lysis | IC₅₀ similar to that of TXA.[6] | [6] |

| Whole Blood Clot Lysis | Capable of preventing clot lysis at 10 µM.[7] | [7] |

Structure-Activity Relationship and Future Directions

The development of novel antifibrinolytic agents is an active area of research. Studies on tranexamic acid derivatives, such as those incorporating a 1,2,3-triazole moiety, have shown promising results with some compounds exhibiting significantly greater potency than tranexamic acid in vitro.[6][7] These findings suggest that modifications to the core structure of tranexamic acid can lead to enhanced binding affinity for plasminogen and improved antifibrinolytic activity.

Future research will likely focus on:

-

High-throughput screening of compound libraries to identify novel chemical scaffolds with antifibrinolytic properties.[10]

-

Computational modeling and molecular docking studies to elucidate the binding interactions between novel inhibitors and plasminogen, guiding rational drug design.[6]

-

Development of prodrugs of tranexamic acid and its derivatives to improve pharmacokinetic properties.[11][12]

Conclusion

The in vitro evaluation of antifibrinolytic agents is a critical component of their preclinical development. A thorough understanding of the underlying molecular mechanisms and the application of a suite of robust in vitro assays are essential for characterizing the potency and mechanism of action of compounds like tranexamic acid and its next-generation derivatives. This guide provides a framework for researchers to design and interpret in vitro studies, ultimately contributing to the development of more effective therapies for the management of hemorrhagic disorders.

References

- Fiechtner, M., et al. (2001). Tranexamic acid for the management of bleeding in cardiac surgery. Journal of Cardiothoracic and Vascular Anesthesia, 15(3), 327-337.[13]

- Hoylaerts, M., Lijnen, H. R., & Collen, D. (1981). Studies on the mechanism of the antifibrinolytic action of tranexamic acid. Biochimica et Biophysica Acta (BBA)-General Subjects, 673(1), 75-85.[14]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tranexamic Acid: A Deep Dive into its Antifibrinolytic Properties.

- Bosch-Sanz, L., et al. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. International Journal of Molecular Sciences, 23(23), 14942.[6]

- ResearchGate. (n.d.). (A) Mechanism of antifibrinolytic activity of tranexamic acid (TXA)....

- Gálvez, J., et al. (2018). Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents. ACS Medicinal Chemistry Letters, 9(5), 463-468.[10]

- Picetti, R., et al. (2019). What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies. Journal of Thrombosis and Haemostasis, 17(10), 1737-1748.[16]

- Silva, M. M. C. G., et al. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 23(23), 14942.[7]

- ResearchGate. (n.d.). A novel solid phase assay for the detection of fibrinolytic activities.

- Castellino, F. J., & Powell, J. R. (1981). Tranexamic acid is an active site inhibitor of urokinase plasminogen activator. Journal of Biological Chemistry, 256(9), 4478-4482.[9]

- Takada, A., Ito, T., & Takada, Y. (1980). Interaction of plasmin with tranexamic acid and alpha 2 plasmin inhibitor in the plasma and clot. Thrombosis and Haemostasis, 43(1), 20-23.[18]

- Wu, J., et al. (2021). A Novel Fibrinolytic Protein From Pheretima vulgaris: Purification, Identification, Antithrombotic Evaluation, and Mechanisms Investigation. Frontiers in Pharmacology, 12, 736551.[19]

- Khan, M. F., et al. (2002). Synthesis and Evaluation of Biological and Pharmacological Activities of a Novel Acetyl-Derivative and Copper Complexes Tranexamic Acid. Journal of Biological Sciences, 2(2), 145-150.[20]

- Moore, H. B., et al. (2021). Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo.

- Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 613-627.[11]

- ResearchGate. (n.d.). TXA interaction with plasminogen Tranexamic Acid(TXA) inhibits...

- Karaman, R. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(7), 613-627.[12]

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Acetyl-β-aryl-1,2-didehydroethylamines as New HIV-1 RT Inhibitors in vitro.

- Roullet, S., et al. (2016). An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis.

- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- National Center for Biotechnology Information. (n.d.). Tranexamic Acid. In PubChem.

- Cai, J., et al. (2020). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Thrombolysis, 50(2), 233-242.[1]

Sources

- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Phenotypic Screening To Discover Novel Chemical Series as Efficient Antihemorrhagic Agents - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 11. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of 1,2-Didehydro Tranexamic Acid

Foreword

In the landscape of pharmaceutical development and manufacturing, the purity and characterization of an active pharmaceutical ingredient (API) are not merely regulatory hurdles but are fundamental to ensuring patient safety and therapeutic efficacy. Tranexamic acid (TXA), a cornerstone in the management of hemorrhagic conditions, is no exception.[1][2][3] Its synthesis and degradation can yield a profile of related compounds that must be rigorously identified and controlled.[4]

This technical guide provides an in-depth, multi-modal analytical strategy for the structural elucidation of a key tranexamic acid impurity: 1,2-Didehydro tranexamic acid , systematically known as (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid and designated as Tranexamic Acid Impurity C in several pharmacopeias.[5][6]

Our approach is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind our analytical choices, demonstrating how a synergistic workflow of orthogonal techniques can build an irrefutable body of evidence. We will construct the molecular identity piece by piece, ensuring each step is a self-validating system, culminating in the unambiguous assignment of the structure.

The Analyte: Understanding this compound

Before embarking on any analytical journey, a foundational understanding of the target molecule is paramount. This compound is a structural analog of tranexamic acid, characterized by the introduction of a double bond within the cyclohexyl ring, specifically in conjugation with the carboxylic acid group.

Key Structural Features:

-

Molecular Formula: C₈H₁₃NO₂[6]

-

Monoisotopic Mass: 155.09463 Da

-

Core Scaffold: A cyclohexene ring.

-

Key Functional Groups: A primary amine (within an aminomethyl side chain), a carboxylic acid, and an alkene.

-

Significant Feature: The α,β-unsaturated carboxylic acid system, which acts as a chromophore and significantly influences the molecule's spectroscopic properties.

Caption: Molecular structure of this compound.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

No single analytical technique provides absolute structural proof.[7] Our philosophy is to employ a series of orthogonal (independent) methods where the output of one technique validates and complements the others. This creates a robust analytical package that leaves no room for ambiguity. The workflow is designed to logically deduce the structure, starting from the most fundamental properties (mass and formula) and progressively adding layers of detail (functional groups, connectivity).

Caption: A synergistic workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Formula and Fragmentation

The first and most critical step is to determine the exact mass and, by extension, the elemental composition of the molecule. This is the bedrock upon which all further structural deductions are built.[8][9]

High-Resolution Mass Spectrometry (HRMS)

Causality: We choose HRMS to obtain a mass measurement with high accuracy (typically <5 ppm). This precision is essential to distinguish between different elemental formulas that may have the same nominal mass, providing a high degree of confidence in the molecular formula.[10]

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Chromatography:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 50-500.

-

Resolution: >60,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.[11]

-

Expected Data & Interpretation: The molecule is expected to ionize efficiently in positive mode to form the protonated molecular ion, [M+H]⁺.

| Parameter | Theoretical Value | Expected Experimental Value (m/z) |

| Neutral Formula | C₈H₁₃NO₂ | N/A |

| Neutral Exact Mass | 155.09463 Da | N/A |

| [M+H]⁺ Formula | C₈H₁₄NO₂⁺ | |

| [M+H]⁺ Exact Mass | 156.10191 Da | 156.1019 ± 0.0008 (for 5 ppm) |

The observation of a high-resolution peak at m/z ≈ 156.1019 provides definitive confirmation of the elemental formula C₈H₁₃NO₂.

Tandem Mass Spectrometry (MS/MS)

Causality: While HRMS gives the formula, MS/MS provides the first glimpse into the molecular architecture by breaking the molecule apart and analyzing the fragments.[12][13] The fragmentation pattern is a fingerprint of the molecule's connectivity.

Experimental Protocol: Collision-Induced Dissociation (CID)

-

Method: Using the same LC-HRMS setup, perform a targeted MS/MS experiment.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z ≈ 156.1).

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., N₂ or Ar) using a normalized collision energy (e.g., 20-40 eV).

-

Detection: Scan for the resulting product ions.

Expected Fragmentation & Interpretation: The fragmentation will be directed by the most labile bonds and the charge location.

| Observed Fragment (m/z) | Proposed Loss | Fragment Formula | Structural Inference |

| ~139.0757 | -NH₃ (Ammonia) | C₈H₁₁O₂⁺ | Confirms the presence of a primary amine group. |

| ~138.0913 | -H₂O (Water) | C₈H₁₂NO⁺ | Characteristic loss from the carboxylic acid group. |

| ~111.0808 | -COOH (Formic Acid) | C₇H₁₂N⁺ | Loss of the entire carboxylic acid moiety. |

| ~94.0808 | -H₂O, -CO₂ | C₆H₁₂N⁺ | Sequential loss from the carboxylic acid. |

This pattern strongly supports a structure containing both a primary amine and a carboxylic acid.

Vibrational & Electronic Spectroscopy: A Rapid Screen for Key Features

These techniques provide rapid, non-destructive confirmation of key structural elements suggested by MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is unparalleled for the rapid identification of functional groups.[14][15] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[16]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid analyte directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction and ATR correction.

Expected Spectrum & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (hydrogen-bonded) |

| ~3200 (medium) | N-H stretch | Primary Amine |

| ~1700 (strong) | C=O stretch | Conjugated Carboxylic Acid |

| ~1650 (medium) | C=C stretch | Alkene |

| ~1600 (medium) | N-H bend | Primary Amine |

The combined presence of these peaks provides corroborating evidence for the carboxylic acid, primary amine, and alkene groups. The shift of the C=O stretch to a lower wavenumber (~1700 cm⁻¹) compared to a saturated acid (~1725 cm⁻¹) is indicative of conjugation with the C=C bond.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy is highly specific for detecting conjugated systems (chromophores).[18][19] An isolated carboxylic acid or alkene does not absorb significantly above 200 nm, but when conjugated, the π → π* electronic transition is lowered in energy, shifting the maximum absorbance (λ_max) to a longer, readily detectable wavelength.[20][21][22]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-20 µg/mL) in a UV-transparent solvent like water or methanol.

-

Data Acquisition: Scan the absorbance from 400 nm down to 190 nm using a matched solvent blank.

Expected Spectrum & Interpretation: A distinct absorbance maximum (λ_max) is expected in the range of 215-225 nm . The presence of this peak is strong evidence for the α,β-unsaturated carboxylic acid moiety, confirming the "1,2-Didehydro" nature of the molecule. Tranexamic acid itself, lacking this chromophore, would be transparent in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for structural elucidation, providing a complete picture of the carbon-hydrogen framework.[23][24] It allows us to piece together the fragments inferred from other techniques into a definitive, unambiguous structure.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Given the zwitterionic nature of the analyte, Deuterium Oxide (D₂O) is the solvent of choice.

-

Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of D₂O.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR: The Building Blocks

Causality: ¹H NMR reveals the chemical environment, number, and connectivity of all hydrogen atoms.[25][26] ¹³C NMR provides complementary information for the carbon skeleton.

Expected Data & Interpretation:

| Feature | ¹H NMR Prediction (in D₂O) | ¹³C NMR Prediction (in D₂O) | Rationale |

| Olefinic H | 1H, triplet, δ ≈ 6.8-7.0 ppm | C1: δ ≈ 135 ppm, C2: δ ≈ 130 ppm | Highly deshielded by conjugated C=C and C=O systems. |

| -CH₂NH₂ | 2H, doublet, δ ≈ 3.0-3.2 ppm | δ ≈ 45 ppm | Adjacent to the electron-withdrawing amine group. |

| -CH- (C4) | 1H, multiplet, δ ≈ 2.5-2.7 ppm | δ ≈ 35 ppm | Methine proton adjacent to the aminomethyl group and part of the ring. |

| Ring -CH₂- | 6H, complex multiplets, δ ≈ 1.5-2.4 ppm | 3 signals, δ ≈ 25-35 ppm | Standard aliphatic protons on the cyclohexene ring. |

| -COOH | Not observed in D₂O due to H/D exchange. | δ ≈ 175-180 ppm | Characteristic chemical shift for a carbonyl carbon in a carboxylic acid. |

2D NMR: Connecting the Dots

Causality: 2D NMR experiments, particularly COSY, HSQC, and HMBC, are essential for establishing the final connectivity. They transform the individual signals from 1D spectra into a complete molecular map.[27][28]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). Key expected correlations would be between the olefinic proton at C2 and the adjacent ring protons at C3, and between the C4 methine proton and its neighbors at C3 and C5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively assigns each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Verifying HMBC Correlations:

Caption: Key HMBC correlations confirming the structure.

-

H at C2 to the Carbonyl Carbon (C=O): This is the definitive correlation that proves the 1,2-didehydro structure by linking the alkene directly to the carboxylic acid group.

-

Protons of the -CH₂NH₂ group to C3, C4, and C5: These correlations firmly place the aminomethyl side chain at the C4 position of the ring.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a prime example of modern analytical chemistry in practice. By integrating data from multiple orthogonal techniques, we have constructed an unassailable case for its structure:

-

HRMS established the elemental formula as C₈H₁₃NO₂.

-

MS/MS confirmed the presence of labile amine and carboxylic acid groups.

-

FTIR provided a vibrational fingerprint of the amine, conjugated carboxylic acid, and alkene functional groups.

-

UV-Vis detected the α,β-unsaturated chromophore, confirming the conjugated nature of the double bond.

-

NMR (1D and 2D) provided the final, definitive map of atomic connectivity, unambiguously placing the double bond at the 1,2-position and the aminomethyl group at the C4 position.

References

- A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl

- How is tranexamic acid synthesised? Typology. [Link]

- How to Identify Functional Groups in FTIR Spectra.

- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

- Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. [Link]

- Tranexamic Impurities and Rel

- An Improved and Practical Synthesis of Tranexamic Acid.

- Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

- Video: UV–Vis Spectroscopy of Conjug

- Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Taylor & Francis Online. [Link]

- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]

- FTIR Analysis Beginner's Guide: Interpreting Results.

- Fragmentation (mass spectrometry). Wikipedia. [Link]

- What is UV-Vis Spectroscopy?

- How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

- Analytical methods for quantification of tranexamic acid in biological fluids: A review. ScienceDirect. [Link]

- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]

- 15.

- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

- Tranexamic Acid-impurities.

- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]

- Tranexamic Acid Impurities. SynZeal. [Link]

- Mass spectrometry 1. Chemistry LibreTexts. [Link]

- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]

- Recent Advances in Mass Spectrometry-Based Structural Elucid

- Determination of Molecular Weight by Mass Spectros. Scribd. [Link]

- Tranexamic Acid Impurities. Alfa Omega Pharma. [Link]

- Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Journal of Young Pharmacists. [Link]

- Mass Spectrometry- molecular weight of the sample; formula Chapter 12. University of Illinois Springfield. [Link]

- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A N

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Structural elucid

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

- This compound. precisionFDA. [Link]

- TRANEXAMIC ACID.

Sources

- 1. uk.typology.com [uk.typology.com]

- 2. researchgate.net [researchgate.net]

- 3. ghsupplychain.org [ghsupplychain.org]

- 4. veeprho.com [veeprho.com]

- 5. Tranexamic Acid Impurities | SynZeal [synzeal.com]

- 6. GSRS [precision.fda.gov]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. pittcon.org [pittcon.org]

- 14. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 15. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 16. azooptics.com [azooptics.com]

- 17. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 18. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]

- 19. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 20. jackwestin.com [jackwestin.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jchps.com [jchps.com]

- 26. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 27. youtube.com [youtube.com]

- 28. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic Acid (CAS No. 330838-52-3): A Key Impurity in Tranexamic Acid Synthesis

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Manufacturing